N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Systematic IUPAC Nomenclature and Structural Formula Representation
The IUPAC name of this compound is derived through hierarchical substitution prioritization and functional group identification. The parent heterocycle is the 1,3-thiazole ring, a five-membered aromatic system containing nitrogen and sulfur at positions 1 and 3, respectively. Substitutents are assigned numerical positions based on the lowest possible locants:
- At position 5 : A 2,5-dichlorobenzyl group, comprising a benzyl moiety (C6H5CH2–) with chlorine atoms at the 2- and 5-positions of the benzene ring.
- At position 2 : An acetamide group (–NH–C(=O)–CH2–) modified by a 2,5-dioxopyrrolidin-1-yl substituent. The pyrrolidinone ring (a five-membered lactam) features ketone groups at positions 2 and 5, with the nitrogen atom serving as the attachment point for the acetamide’s methylene bridge.
The resultant systematic name is:
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide .
The structural formula (Figure 1) highlights:
- The thiazole core (positions 1–5).
- Dichlorobenzyl and acetamide substituents at positions 5 and 2.
- The bicyclic connectivity of the 2,5-dioxopyrrolidin-1-yl group to the acetamide’s methylene carbon.
Structural Formula (Simplified):
Cl
\
Cl–C6H3–CH2–Thiazole–NH–C(=O)–CH2–N
/ \
O=C C=O
\ /
Pyrrolidinone
Molecular Formula and Weight Analysis
The molecular formula is C₁₆H₁₄Cl₂N₃O₃S , determined by aggregating constituent atoms:
| Component | Contribution |
|---|---|
| 1,3-Thiazole ring | C₃H₃NS |
| 2,5-Dichlorobenzyl | C₇H₅Cl₂ |
| Acetamide backbone | C₂H₄NO |
| 2,5-Dioxopyrrolidin-1-yl | C₄H₄NO₂ |
| Total | C₁₆H₁₄Cl₂N₃O₃S |
Molecular weight :
- Carbon (12.01 × 16) = 192.16
- Hydrogen (1.01 × 14) = 14.14
- Chlorine (35.45 × 2) = 70.90
- Nitrogen (14.01 × 3) = 42.03
- Oxygen (16.00 × 3) = 48.00
- Sulfur (32.07 × 1) = 32.07
- Total = 399.30 g/mol
This aligns with mass spectrometry data from analogous thiazole-acetamide hybrids.
Canonical SMILES Notation and InChI Identifier
SMILES Notation :
ClC1=C(C=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)CN3C(=O)CCC3=O
Breakdown:
ClC1=C(C=CC(=C1)Cl)CC: 2,5-dichlorobenzyl group attached to thiazole’s C5 via methylene.C2=CN=C(S2): 1,3-thiazole core.NC(=O)CN3C(=O)CCC3=O: Acetamide linked to 2,5-dioxopyrrolidin-1-yl at thiazole’s C2.
InChI Key :
InChIKey=UPLQZJQYJXQKSH-UHFFFAOYSA-N
The InChI descriptor encodes:
- Molecular skeleton (16 carbons, heteroatoms).
- Substituent positions (chlorines, pyrrolidinone).
- Stereochemical neutrality (no chiral centers).
This identifier facilitates unambiguous database queries and computational modeling.
Tables
Table 1 : Atomic Composition of this compound
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 16 | 12.01 | 192.16 |
| H | 14 | 1.01 | 14.14 |
| Cl | 2 | 35.45 | 70.90 |
| N | 3 | 14.01 | 42.03 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 399.30 |
Table 2 : Key Functional Groups and Their Positions
| Group | Position | Structural Role |
|---|---|---|
| 1,3-Thiazole | Core | Aromatic heterocycle |
| 2,5-Dichlorobenzyl | C5 | Hydrophobic aryl substituent |
| Acetamide | C2 | Linker to pyrrolidinone |
| 2,5-Dioxopyrrolidin-1-yl | Acetamide | Electron-deficient lactam |
Properties
Molecular Formula |
C16H13Cl2N3O3S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O3S/c17-10-1-2-12(18)9(5-10)6-11-7-19-16(25-11)20-13(22)8-21-14(23)3-4-15(21)24/h1-2,5,7H,3-4,6,8H2,(H,19,20,22) |
InChI Key |
XREGXVXHNWUQME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole scaffold is constructed via a Hantzsch thiazole synthesis, involving the condensation of α-halo carbonyl compounds with thioureas. For this compound, the intermediate 5-(2,5-dichlorobenzyl)-1,3-thiazol-2-amine is synthesized first.
-
Reactants : 2-Bromo-1-(2,5-dichlorophenyl)acetophenone (1.2 eq), thiourea (1.0 eq)
-
Solvent : Ethanol (anhydrous)
-
Conditions : Reflux at 80°C for 12 hours under nitrogen
-
Workup : Precipitation with ice-cold water, filtration, and recrystallization in ethanol
-
Yield : 78–85%
The product is characterized via -NMR (: 7.45–7.32 ppm for aromatic protons) and LC-MS (m/z: 285.1 [M+H]).
Acetamide Functionalization
The 2-amino group of the thiazole intermediate is acetylated using chloroacetyl chloride in the presence of a base.
| Parameter | Value |
|---|---|
| Base | Triethylamine (1.5 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 20°C (room temperature) |
| Reaction Time | 4.17 hours |
| Yield | 95% |
The product, 2-chloro-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide , is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Pyrrolidinone Moiety Incorporation
The final step involves substituting the chlorine atom with 2,5-dioxopyrrolidine under nucleophilic conditions.
Key Reaction :
-
Conditions :
-
Potassium carbonate (2.0 eq), dimethylformamide (DMF), 60°C, 8 hours
-
Yield : 70–75%
-
-
Purification : Reverse-phase HPLC (acetonitrile/water gradient)
Optimization Strategies
Solvent and Base Selection
Comparative studies show that polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for acylation and substitution steps. Triethylamine outperforms weaker bases like pyridine in minimizing side reactions.
Table 1: Solvent Impact on Acylation Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dioxane | Triethylamine | 95 | 98 |
| THF | Pyridine | 62 | 85 |
| DCM | DIPEA | 78 | 92 |
Temperature and Time Trade-offs
Elevated temperatures accelerate substitution reactions but risk decomposition. For the pyrrolidinone incorporation step, maintaining 60°C balances speed and stability.
Comparative Analysis of Synthetic Pathways
Table 2: Route Efficiency Comparison
| Step | Method A (Classical) | Method B (Continuous Flow) |
|---|---|---|
| Thiazole Formation | 78% yield, 12 hours | 85% yield, 4 hours |
| Acetamide Functionalization | 82% yield | 95% yield |
| Final Substitution | 68% yield | 75% yield |
| Total Time | 24 hours | 8 hours |
Method B employs continuous flow reactors for thiazole synthesis, reducing reaction times and improving yields.
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Competing N-acylation at multiple sites generates regioisomers.
-
Solution : Use bulky bases (e.g., DIPEA) to sterically hinder undesired pathways.
Purification Difficulties
-
Issue : Co-elution of target compound with unreacted starting material.
-
Solution : Gradient elution in HPLC with 0.1% formic acid modifier improves resolution.
Recent Advances in Synthesis
Recent protocols leverage microwave-assisted synthesis for the substitution step, cutting reaction times by 50% while maintaining yields >80%. Enzymatic methods for chiral intermediate resolution are also under investigation but remain exploratory .
Chemical Reactions Analysis
1.1. Cyclization Reaction
The thiazole ring is formed via cyclization, often involving thioketones and aldehydes or amines. This step is critical for constructing the heterocyclic core.
1.2. Amidation
The resulting thiazole undergoes amidation with 2,5-dioxopyrrolidine to form the final acetamide derivative. This reaction typically requires catalytic conditions to facilitate the coupling of the amine group with the carbonyl moiety.
| Synthesis Step | Description | Key Reagents | Conditions |
|---|---|---|---|
| Cyclization | Formation of the thiazole ring via reaction of thioketones/aldehydes with amines | Thioketones, aldehydes, catalysts | Elevated temperature, solvent |
| Amidation | Coupling of the thiazole derivative with 2,5-dioxopyrrolidine | 2,5-dioxopyrrolidine, coupling agents | Room temperature, catalytic conditions |
Chemical Reactivity
The compound’s structural components (thiazole ring, dichlorobenzyl group, pyrrolidinone moiety) influence its reactivity.
2.1. Hydrolysis
-
Acetamide Group : The acetamide group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid.
-
Thiazole Ring : The thiazole ring may undergo hydrolysis under harsh acidic conditions, though it is generally stable under mild conditions.
2.3. Biological Interactions
While not strictly chemical reactions, the compound’s interaction with enzymes (e.g., CYP450 isoforms) is notable. For example, it exhibits moderate inhibition of CYP2C9 but minimal effects on CYP3A4/CYP2D6 .
3.1. Comparison of Structural Features
| Feature | Role in Reactivity |
|---|---|
| Thiazole ring | Participates in hydrolysis; serves as a bioisostere for carboxylic acids/amides |
| Dichlorobenzyl group | Enhances lipophilicity; stabilizes the molecule against rapid metabolic degradation |
| Pyrrolidinone moiety | Contributes to pharmacological activity; reactive site for nucleophilic attack |
Research Gaps
While synthesis and metabolic data are available, detailed mechanistic studies on hydrolysis or substitution reactions remain limited in the provided sources. Further research is needed to explore:
-
Kinetic parameters of hydrolysis under varying pH conditions.
-
Substitution reactivity of the dichlorobenzyl group.
-
Catalytic pathways for amidation optimization.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds related to N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide. For instance, derivatives exhibiting similar structural features have shown broad-spectrum anticonvulsant effects in various animal models:
- Maximal Electroshock Test (MES) : A common model for evaluating the efficacy of anticonvulsants.
- Pentylenetetrazole (PTZ) Test : Used to assess the protective effect against chemically induced seizures.
- 6-Hz Test : Evaluates efficacy against drug-resistant epilepsy.
In a focused study on hybrid pyrrolidine derivatives, one compound demonstrated significant protective activity across these models with favorable safety profiles . These findings suggest that this compound could serve as a lead compound for developing new anticonvulsants.
Antinociceptive Properties
The compound has also been investigated for its antinociceptive (pain-relieving) effects. In vivo studies have shown that certain derivatives can effectively reduce pain responses in animal models. The mechanism of action is thought to involve multiple targets within the central nervous system, including sodium/calcium channel inhibition and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Anticonvulsant Screening | Compounds with similar structures exhibited significant activity in MES and PTZ tests. | Potential development of new epilepsy treatments. |
| Antinociceptive Activity | Certain derivatives showed effectiveness in formalin-induced pain models. | Offers insights into pain management therapies. |
| ADME-Tox Properties | Lead compounds demonstrated favorable absorption and metabolism profiles in vitro. | Supports further development for clinical applications. |
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could inhibit key enzymes or block receptor sites, thereby disrupting cellular processes essential for disease progression.
Comparison with Similar Compounds
Hypothetical Pharmacological Implications
Solubility and Bioavailability
- The dioxopyrrolidin group likely improves aqueous solubility over Analog 1’s phenoxy group, though the dichlorobenzyl moiety may counterbalance this by increasing logP.
- Analog 2’s lower molecular weight (363.82 vs. 399.07) suggests better bioavailability, but the absence of dual chlorine may reduce target affinity.
Target Binding
- The 2,5-dichloro substitution may favor interactions with aromatic residues in enzyme active sites, similar to halogen-bonding trends observed in kinase inhibitors.
- The dioxopyrrolidin group could act as a hydrogen-bond acceptor, mimicking natural substrates in proteases or amidases.
Methodological Considerations
- Crystallographic Validation : SHELX-based refinements () are critical for resolving structural details of such compounds, particularly stereoelectronic effects from chlorine substituents .
- Dose-Response Analysis : The Litchfield-Wilcoxon method () could quantify potency differences between analogs if bioactivity data were available .
Biological Activity
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound with notable potential in various biological applications. Its unique structure combines a thiazole ring with a dioxopyrrolidine moiety, which contributes to its diverse biological activities. This article discusses the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step reactions starting from 2,5-dichlorobenzyl chloride and thioamide to form the thiazole ring. The final product is obtained through reactions with various acylating agents under controlled conditions . The compound has a molecular formula of and a molecular weight of approximately 411.33 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In particular, certain thiazole derivatives demonstrated up to 95% inhibition of cell proliferation in MCF-7 cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line | % Inhibition |
|---|---|---|
| Compound A | MCF-7 | 95% |
| Compound B | A549 | 77% |
| N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-acetamide | MCF-7 | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar thiazole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were comparable to standard antibiotics like ampicillin .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and the dioxopyrrolidine moiety facilitate binding to enzymes or receptors involved in cellular processes. This interaction can inhibit enzyme activity or disrupt critical cellular pathways leading to apoptosis in cancer cells or inhibition of bacterial growth .
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating several thiazole derivatives for anticancer activity, one compound showed significant cytotoxic effects on MCF-7 cells through ROS-mediated pathways. This was linked to an increase in superoxide dismutase activity while reducing levels of catalase and glutathione peroxidase .
- Antimicrobial Testing : A series of synthesized thiazole derivatives were tested for antimicrobial efficacy against clinical isolates. Results indicated that certain compounds exhibited MIC values comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted thiazole intermediate with a pyrrolidine-dione derivative. For example, analogous procedures (e.g., ) use nucleophilic substitution or amidation reactions under inert conditions. Purification via column chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization is critical to isolate high-purity product. Characterization should include H/C NMR, HPLC, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers design experiments to optimize reaction yields for this compound?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For instance, factorial designs (e.g., 2 or response surface methods) can identify critical variables (e.g., temperature, catalyst loading, solvent polarity). highlights DoE’s role in reducing experimental runs while maximizing data quality. Post-optimization validation via reproducibility assays is essential .
Q. What analytical techniques are most effective for characterizing stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or UPLC-MS to monitor degradation products. Forced degradation (e.g., exposure to acidic/alkaline buffers, thermal stress) combined with kinetic modeling (Arrhenius plots) can predict shelf-life. Spectroscopic methods (FTIR, UV-Vis) may track functional group stability, as seen in analogous thiazole derivatives ( ).
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches ( ) can model transition states and electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Tools like Gaussian or ORCA, combined with molecular dynamics simulations, enable prediction of regioselectivity in cross-coupling or cycloaddition reactions .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and analyze structure-activity relationships (SAR). For example, discrepancies may arise from off-target effects or membrane permeability issues. Computational docking (e.g., AutoDock Vina) combined with molecular dynamics () can rationalize binding mode variations .
Q. How can researchers design scalable protocols while maintaining stereochemical integrity?
- Methodological Answer : Implement continuous-flow reactors or catalytic asymmetric synthesis techniques (e.g., chiral catalysts or enzymes). Process analytical technology (PAT) tools (e.g., in-line FTIR) can monitor reaction progression in real time. emphasizes micronization and controlled crystallization to preserve stereochemistry during scale-up .
Q. What methodologies are recommended for studying metabolite formation and toxicity pathways?
- Methodological Answer : Use LC-MS/MS with stable isotope labeling to track metabolites in vitro (e.g., liver microsomes) or in vivo. Toxicity prediction via computational tools (e.g., ProTox-II or Derek Nexus) can identify potential reactive intermediates. Comparative studies with structural analogs (e.g., dichlorobenzyl derivatives in ) help isolate toxicity mechanisms .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in physicochemical properties?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS) to correlate synthesis parameters (e.g., stirring rate, solvent purity) with variability. Robustness testing via ICH Q2(R1) guidelines ensures method reproducibility. ’s statistical frameworks are adaptable for such quality-by-design (QbD) approaches .
Q. What experimental and computational approaches validate the compound’s proposed mechanism of action?
- Methodological Answer : Combine kinetic studies (e.g., stopped-flow spectroscopy) with mutagenesis or isotopic labeling to probe reaction intermediates. Molecular docking () and free-energy perturbation (FEP) calculations can predict binding affinities and validate hypotheses against experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
